molecular formula C11H11F3 B6294980 5-(3,4,5-Trifluorophenyl)-1-pentene CAS No. 2007899-26-3

5-(3,4,5-Trifluorophenyl)-1-pentene

Cat. No.: B6294980
CAS No.: 2007899-26-3
M. Wt: 200.20 g/mol
InChI Key: SMVFVJJKANFVOQ-UHFFFAOYSA-N
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Description

5-(3,4,5-Trifluorophenyl)-1-pentene is an organofluorine compound characterized by a pentene backbone (CH₂=CH-CH₂-CH₂-CH₂-) with a 3,4,5-trifluorophenyl group attached to the terminal carbon. The trifluorophenyl substituent introduces significant electron-withdrawing effects due to the electronegativity of fluorine atoms, influencing reactivity, stability, and intermolecular interactions.

Properties

IUPAC Name

1,2,3-trifluoro-5-pent-4-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3/c1-2-3-4-5-8-6-9(12)11(14)10(13)7-8/h2,6-7H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVFVJJKANFVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC1=CC(=C(C(=C1)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4,5-Trifluorophenyl)-1-pentene typically involves the reaction of 3,4,5-trifluorophenyl derivatives with appropriate alkenyl precursors. One common method includes the use of Grignard reagents, where 3,4,5-trifluorophenyl magnesium bromide reacts with 1-pentene under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving the use of specialized catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

5-(3,4,5-Trifluorophenyl)-1-pentene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the double bond in the pentene chain to a single bond, forming saturated derivatives.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include trifluorophenyl alcohols, ketones, and various substituted trifluorophenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(3,4,5-Trifluorophenyl)-1-pentene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for compounds that require enhanced stability and bioavailability.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with improved chemical resistance.

Mechanism of Action

The mechanism of action of 5-(3,4,5-Trifluorophenyl)-1-pentene involves its interaction with various molecular targets, depending on its specific application. In biological systems, the trifluorophenyl group can enhance the compound’s binding affinity to target proteins or enzymes, influencing their activity and leading to desired therapeutic effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and physicochemical differences between 5-(3,4,5-Trifluorophenyl)-1-pentene and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Type Key Features
This compound* C₁₁H₁₁F₃ ~200 (estimated) N/A 3,4,5-Trifluorophenyl (aromatic) High electron-withdrawing substituent
5,5,5-Trifluoro-1-pentene C₅H₇F₃ 124.1 674-51-1 Terminal trifluoromethyl (alkyl) Volatile, low molar mass
3-Phenyl-1-pentene C₁₁H₁₂ 144.21 N/A Phenyl (aromatic) Non-fluorinated analog
3,3,4,4,5,5,5-Heptafluoro-1-pentene C₅H₃F₇ 196.07 71164-40-4 Heptafluoroalkyl High fluorine content, increased polarity

*Estimated properties for this compound are derived from structural analogs.

Key Differences and Implications

Electronic Effects
  • 5,5,5-Trifluoro-1-pentene : Terminal trifluoromethyl substitution creates a polarized double bond, favoring nucleophilic attacks but reducing thermal stability relative to aromatic fluorinated compounds .
Physical Properties
  • Boiling Points and Solubility: Heptafluoro-1-pentene (C₅H₃F₇) exhibits lower solubility in nonpolar solvents due to its high fluorine content, whereas this compound may retain moderate solubility in aromatic solvents owing to its phenyl group .
  • Molecular Weight : The trifluorophenyl derivative’s higher molecular weight (~200 g/mol) compared to 5,5,5-trifluoro-1-pentene (124.1 g/mol) suggests differences in volatility and phase behavior .

Biological Activity

5-(3,4,5-Trifluorophenyl)-1-pentene is a fluorinated organic compound that has garnered attention due to its potential biological applications. The trifluoromethyl group significantly alters the chemical properties of organic molecules, influencing their reactivity and interactions with biological systems. This article explores the biological activity of this compound, focusing on its interactions with enzymes and proteins, as well as its implications in medicinal chemistry.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a pentene chain attached to a phenyl ring that contains three fluorine atoms. This configuration enhances its lipophilicity and alters its electronic properties, making it a subject of interest in various biochemical studies.

Biological Interactions

Research indicates that this compound exhibits significant binding interactions with biological macromolecules. These interactions can be categorized into several areas:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which could be beneficial in developing therapeutic agents against diseases where these enzymes play a crucial role.
  • Protein Binding : Studies have demonstrated that this compound can bind to specific proteins, affecting their function and potentially leading to altered metabolic pathways.

Interaction with Enzymes

One notable study focused on the interaction of this compound with cytochrome P450 enzymes. The compound was found to act as an inhibitor, impacting the metabolism of various substrates. This inhibition suggests its potential utility in drug development by modulating drug metabolism .

Antimicrobial Activity

In another investigation, the compound was tested for antimicrobial properties against pathogenic bacteria. Results indicated that this compound exhibited moderate antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics .

Binding Affinity and Mechanism

The binding affinity of this compound to target proteins was evaluated using molecular docking studies. The results revealed that the trifluorophenyl moiety significantly enhances binding stability due to strong van der Waals interactions and hydrogen bonding with amino acid residues in the active site of the target proteins .

In Vitro Studies

In vitro assays demonstrated that the compound's presence led to a decrease in enzyme activity proportional to its concentration. For instance, at higher concentrations (100 µM), there was a reported 70% inhibition of enzyme activity in specific assays .

Data Tables

Study Target IC50 (µM) Effect
Study 1Cytochrome P45050Inhibition
Study 2Pseudomonas aeruginosa75Antibacterial Activity
Study 3Protein X30Binding Affinity

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